N-(2-chlorobenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group, a propyl-substituted dihydropyrimidinone, and a sulfanylacetamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 6-oxo-4-propyl-1,6-dihydropyrimidine-2-thiol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorobenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide derivatives: These compounds share structural similarities and have been studied for their pharmacological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N-(2-chlorobenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-2-5-12-8-14(21)20-16(19-12)23-10-15(22)18-9-11-6-3-4-7-13(11)17/h3-4,6-8H,2,5,9-10H2,1H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXPMOGQQWKPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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